Cas no 154089-44-8 (Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer)

Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer 化学的及び物理的性質
名前と識別子
-
- manganese(III) meso-tetrakis(4-methylphenyl)porphine-μ-oxo dimer
- Manganese(III)meso-tetrakis(4-methylphenyl)porphine-
- I-oxodimer
- Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer
- manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer
- 154089-44-8
- manganese(3+);oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
-
- インチ: 1S/2C48H36N4.2Mn.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2/b2*45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-;;;
- InChIKey: LWBNUMXDFGUOOT-CTEYWONWSA-N
- ほほえんだ: [Mn+3].[Mn+3].[O-2].[N-]1C2C=CC1=C(C1C=CC(C)=CC=1)C1C=CC(=C(C3C=CC(C)=CC=3)C3=CC=C(C(C4C=CC(C)=CC=4)=C4C=CC(C=2C2C=CC(C)=CC=2)=N4)[N-]3)N=1.[N-]1C2C=CC1=C(C1C=CC(C)=CC=1)C1C=CC(=C(C3C=CC(C)=CC=3)C3=CC=C(C(C4C=CC(C)=CC=4)=C4C=CC(C=2C2C=CC(C)=CC=2)=N4)[N-]3)N=1 |c:18,45,78,105,t:5,40,65,100|
計算された属性
- せいみつぶんしりょう: 1463.462350 g/mol
- どういたいしつりょう: 1462.458995 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 107
- 回転可能化学結合数: 8
- 複雑さ: 2980
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4
- ぶんしりょう: 1463.5
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ATYJ-1g |
manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |
154089-44-8 | 97% | 1g |
$329.00 | 2024-06-20 | |
A2B Chem LLC | AF04587-250mg |
manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |
154089-44-8 | 97% | 250mg |
$130.00 | 2024-04-20 | |
1PlusChem | 1P00ATYJ-250mg |
manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |
154089-44-8 | 97% | 250mg |
$123.00 | 2024-06-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M889427-1g |
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |
154089-44-8 | 97% | 1g |
1,998.00 | 2021-05-17 | |
A2B Chem LLC | AF04587-1g |
manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |
154089-44-8 | 97% | 1g |
$370.00 | 2024-04-20 | |
Aaron | AR00AU6V-250mg |
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |
154089-44-8 | 97% | 250mg |
$130.00 | 2025-02-13 | |
Aaron | AR00AU6V-1g |
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer |
154089-44-8 | 97% | 1g |
$379.00 | 2025-02-13 |
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimerに関する追加情報
Introduction to Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer (CAS No. 154089-44-8)
Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer (CAS No. 154089-44-8) is a sophisticated organometallic compound that has garnered significant attention in the field of chemomedicine due to its unique structural and functional properties. This compound, characterized by its manganese(III) center coordinated to a meso-tetrakis(4-methylphenyl)porphine ligand, represents a promising candidate for various biomedical applications, including catalytic processes and as a potential therapeutic agent.
The structural framework of Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer is derived from porphyrin, a macrocyclic compound that mimics the structure of heme, a crucial component in hemoglobin and other hemeproteins. The presence of the 4-methylphenyl substituents enhances the steric and electronic properties of the porphyrin ring, making it an ideal scaffold for metal coordination and subsequent functionalization. The dimeric form of this compound, indicated by the "-|I-oxodimer" suffix, suggests a complex assembly where two porphyrin units are linked through an oxygen bridge, potentially enhancing stability and reactivity.
In recent years, Manganese(III) complexes have been extensively studied for their potential in oxygenation processes and as catalysts in various chemical transformations. The manganese(III) center in Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer is particularly interesting because it can exist in both high-spin and low-spin states depending on the ligand environment. This flexibility allows the compound to participate in a wide range of redox reactions, making it valuable for applications such as oxygen reduction and oxidation reactions.
One of the most compelling aspects of Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer is its potential as a therapeutic agent. Porphyrin-based compounds have been explored for their ability to interact with biological systems, particularly in the context of photosensitization and catalytic activation. The manganese(III) center can act as a photosensitizer when excited by light, leading to the generation of reactive oxygen species that can be used to target pathological conditions. Additionally, the compound's ability to catalyze redox reactions has implications for applications in energy conversion and storage technologies.
Recent research has highlighted the role of Manganese(III) complexes in modulating biological pathways. For instance, studies have shown that certain manganese porphyrins can act as mimics of superoxide dismutase (SOD), an enzyme that plays a critical role in protecting cells from oxidative stress. By mimicking SOD activity, Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer could potentially be used to develop novel therapeutics for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer.
The synthesis of Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer involves a series of carefully controlled chemical reactions to ensure high yield and purity. The process typically begins with the preparation of meso-tetrakis(4-methylphenyl)porphyrin, which is then reacted with manganese precursors under inert conditions. The formation of the dimeric structure is achieved through controlled oxidation and coupling reactions, resulting in the desired product.
The characterization of Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer is performed using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and UV-visible spectroscopy. These methods provide detailed information about the molecular structure, electronic properties, and coordination environment of the compound. Additionally, computational studies are often employed to gain insights into the electronic structure and reactivity of the complex.
In conclusion, Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer (CAS No. 154089-44-8) is a versatile organometallic compound with significant potential in both academic research and industrial applications. Its unique structural features and functional properties make it an attractive candidate for various biomedical applications, including catalytic processes and therapeutic agents. As research continues to uncover new aspects of this compound's behavior, its role in advancing chemomedicine is likely to expand further.
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